molecular formula C12H15ClN2 B13725154 2-Amino-3,5,8-trimethylquinoline hydrochloride CAS No. 1170128-50-3

2-Amino-3,5,8-trimethylquinoline hydrochloride

Cat. No.: B13725154
CAS No.: 1170128-50-3
M. Wt: 222.71 g/mol
InChI Key: JWSFKWAVVFBRQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5,8-trimethylquinoline hydrochloride typically involves the reaction of 3,5,8-trimethylquinoline with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5,8-trimethylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and chemical research .

Scientific Research Applications

2-Amino-3,5,8-trimethylquinoline hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-3,5,8-trimethylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,5,8-trimethylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

1170128-50-3

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

3,5,8-trimethylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c1-7-4-5-8(2)11-10(7)6-9(3)12(13)14-11;/h4-6H,1-3H3,(H2,13,14);1H

InChI Key

JWSFKWAVVFBRQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)N)C.Cl

Origin of Product

United States

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